Methyl 2-{5-oxa-2-azaspiro[3.5]nonan-6-yl}acetate hydrochloride
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Overview
Description
Methyl 2-{5-oxa-2-azaspiro[35]nonan-6-yl}acetate hydrochloride is a chemical compound with a unique spirocyclic structureIts molecular formula is C10H17NO3·HCl, and it is known for its stability and reactivity under specific conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{5-oxa-2-azaspiro[3.5]nonan-6-yl}acetate hydrochloride typically involves the reaction of a spirocyclic amine with methyl chloroacetate. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{5-oxa-2-azaspiro[3.5]nonan-6-yl}acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amine functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous or organic solvent.
Major Products Formed
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
Methyl 2-{5-oxa-2-azaspiro[3.5]nonan-6-yl}acetate hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-{5-oxa-2-azaspiro[3.5]nonan-6-yl}acetate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-{5-oxa-8-azaspiro[3.5]nonan-6-yl}acetate: Similar structure but different positioning of the nitrogen atom.
2-Oxa-6-azaspiro[3.5]nonane oxalate:
Methyl 2-{8-oxa-5-azaspiro[3.5]nonan-7-yl}acetate hydrochloride: Different positioning of the oxygen and nitrogen atoms.
Uniqueness
Methyl 2-{5-oxa-2-azaspiro[3.5]nonan-6-yl}acetate hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H18ClNO3 |
---|---|
Molecular Weight |
235.71 g/mol |
IUPAC Name |
methyl 2-(5-oxa-2-azaspiro[3.5]nonan-6-yl)acetate;hydrochloride |
InChI |
InChI=1S/C10H17NO3.ClH/c1-13-9(12)5-8-3-2-4-10(14-8)6-11-7-10;/h8,11H,2-7H2,1H3;1H |
InChI Key |
PIXILKSZZMNLPO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CCCC2(O1)CNC2.Cl |
Origin of Product |
United States |
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